Divergent RNase Activation vs. Type II Inhibitors: Opposing Functional Outcomes from the Same ATP-Binding Site
APY29 and compound 3 both occupy the IRE1α ATP-binding pocket and inhibit kinase autophosphorylation, yet they produce diametrically opposite effects on RNase activity. In a direct head-to-head biochemical comparison using purified IRE1α* (dephosphorylated kinase-RNase construct), APY29 dose-dependently restored XBP1 mini-substrate cleavage to approximately 60% of the level observed with fully phosphorylated IRE1α*, whereas compound 3 suppressed the residual RNase activity below baseline [1]. In competition experiments, increasing APY29 concentrations progressively reversed RNase inhibition caused by a fixed concentration of compound 3, and reciprocally, increasing compound 3 restored RNase inhibition in the presence of fixed APY29, confirming that both ligands exert their opposing effects through the same binding site [1]. This demonstrates that APY29 uniquely activates—rather than inhibits—IRE1α RNase function among ATP-competitive kinase inhibitors of the type II class.
| Evidence Dimension | IRE1α RNase activity modulation (XBP1 mini-substrate cleavage) in vitro |
|---|---|
| Target Compound Data | APY29: restores RNase activity to ~60% of fully phosphorylated IRE1α* level; dose-dependent RNase activation (EC₅₀ = 460 nM) |
| Comparator Or Baseline | Compound 3 (type II inhibitor): suppresses residual RNase activity below baseline; inhibits RNase |
| Quantified Difference | APY29 activates RNase to ~60% of normal; compound 3 suppresses RNase below baseline. Qualitative functional opposition (activator vs. inhibitor) from the same binding site. |
| Conditions | In vitro biochemical assay using purified dephosphorylated IRE1α* (dP-IRE1α*) with XBP1 mini-substrate; competition experiments with fixed inhibitor concentrations [1] |
Why This Matters
For experiments requiring pharmacological activation of IRE1α RNase (e.g., UPR potentiation studies, XBP1 splicing induction without ER stress), APY29 is the only commercially available ATP-competitive tool compound that achieves this; substitution with KIRA6, compound 3, or 4μ8C would produce the opposite (inhibitory) physiological outcome, fundamentally altering experimental interpretation.
- [1] Wang L, Perera BGK, Hari SB, Bhhatarai B, Backes BJ, Seeliger MA, Schürer SC, Oakes SA, Papa FR, Maly DJ. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors. Nat Chem Biol. 2012;8(12):982-989. PMID: 23086298. View Source
